1-Aminopyrazin-1-ium
Overview
Description
1-Aminopyrazin-1-ium is a positively charged ion (cation) with the chemical formula C₄H₆N₃⁺. This compound is derived from pyrazine, a six-membered aromatic ring containing two nitrogen atoms at opposite positions. The presence of an amino group (NH₂) attached to the pyrazine ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminopyrazin-1-ium can be synthesized through several methods. One common approach involves the reaction of pyrazine with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired cation .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where pyrazine is reacted with ammonia in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Aminopyrazin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other reduced forms of pyrazine.
Substitution: The amino group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products Formed: The products formed from these reactions vary based on the reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted pyrazines .
Scientific Research Applications
1-Aminopyrazin-1-ium has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Aminopyrazin-1-ium exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary based on the specific application and the biological context .
Comparison with Similar Compounds
1-Aminopyrazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate: This compound shares a similar pyrazine core but has additional functional groups that modify its properties.
This compound methanesulfonate: Another derivative with a sulfonate group, which affects its solubility and reactivity.
Uniqueness: this compound is unique due to its specific structure and the presence of the amino group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
pyrazin-1-ium-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N3/c5-7-3-1-6-2-4-7/h1-4H,(H2,5,6)/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQOROJAPKSOCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=N1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N3+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316324 | |
Record name | 1-Aminopyrazinium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53975-17-0 | |
Record name | 1-Aminopyrazinium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53975-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Aminopyrazinium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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